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molecular formula C7H14O2 B3052520 5-Hydroxy-5-methylhexan-2-one CAS No. 42137-04-2

5-Hydroxy-5-methylhexan-2-one

Cat. No. B3052520
M. Wt: 130.18 g/mol
InChI Key: GNNBSAPGFGNCCT-UHFFFAOYSA-N
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Patent
US07598244B2

Procedure details

The obtained 2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol (21.18 g) was dissolved in acetone (165 ml). Thereafter, 1 M hydrochloric acid (6.6 ml) was added to the solution, and the obtained mixture was stirred at a room temperature for 2 hours. The reaction solution was neutralized with an aqueous 1 M sodium hydroxide solution. Thereafter, a saturated saline solution (100 ml) was added thereto, and acetone was then distilled off under a reduced pressure. After extraction with chloroform (200 ml×4), the organic layer was dried over anhydrous sodium sulfate. The solvent was then eliminated under a reduced pressure to obtain 5-hydroxy-5-methylhexan-2-one (14.23 g).
Name
2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol
Quantity
21.18 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:12])([CH2:4][CH2:5][C:6]1([CH3:11])OCC[O:7]1)[CH3:3].Cl.[OH-].[Na+]>CC(C)=O>[OH:12][C:2]([CH3:3])([CH3:1])[CH2:4][CH2:5][C:6](=[O:7])[CH3:11] |f:2.3|

Inputs

Step One
Name
2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol
Quantity
21.18 g
Type
reactant
Smiles
CC(C)(CCC1(OCCO1)C)O
Name
Quantity
165 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
solution
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
acetone was then distilled off under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extraction with chloroform (200 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CCC(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.23 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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